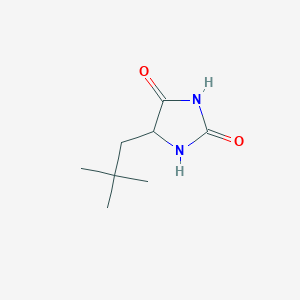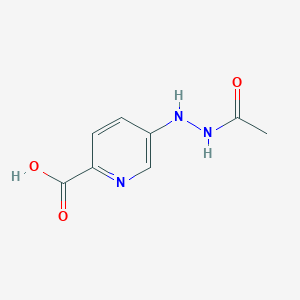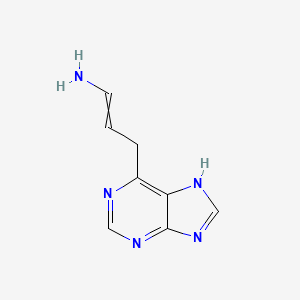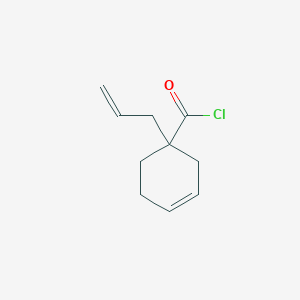
1,2,4-Triethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triethynylbenzene is an organic compound with the chemical formula C₁₂H₆. It is a derivative of benzene where three hydrogen atoms are replaced by ethynyl groups at the 1, 2, and 4 positions. This compound is known for its rigid structure and high degree of conjugation, making it a valuable building block in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction. This method typically uses 1,2,4-tribromobenzene as the starting material, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a triethylamine solution under a nitrogen atmosphere at elevated temperatures. The resulting product, 1,2,4-tris(trimethylsilyl)ethynylbenzene, is then deprotected using potassium carbonate (K₂CO₃) in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira-Hagihara cross-coupling reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Triethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the fabrication of conductive polymers and nanomaterials.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying biological interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,2,4-Triethynylbenzene exerts its effects is primarily through its ability to participate in π-conjugation and form stable, rigid structures. The ethynyl groups enhance the compound’s reactivity, allowing it to engage in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming conductive polymers or interacting with biological molecules.
Comparación Con Compuestos Similares
1,2,4-Triethynylbenzene can be compared with other similar compounds, such as:
1,3,5-Triethynylbenzene: Another isomer with ethynyl groups at the 1, 3, and 5 positions. It shares similar reactivity but differs in its structural properties and applications.
1,2,3-Triethynylbenzene: An isomer with ethynyl groups at the 1, 2, and 3 positions. It has distinct reactivity and applications compared to this compound.
1,2,4-Trimethylbenzene: A compound with methyl groups instead of ethynyl groups.
This compound stands out due to its unique combination of rigidity, conjugation, and reactivity, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
70603-30-4 |
|---|---|
Fórmula molecular |
C12H6 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1,2,4-triethynylbenzene |
InChI |
InChI=1S/C12H6/c1-4-10-7-8-11(5-2)12(6-3)9-10/h1-3,7-9H |
Clave InChI |
NTJBKIYOJICXGY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)


![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)

![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)


